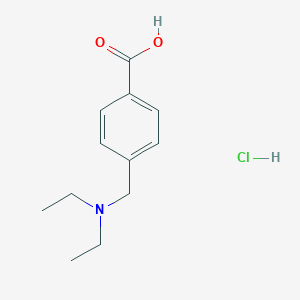

4-((Diethylamino)methyl)benzoic acid hydrochloride

Overview

Description

Abacavir hemisulfate is a salt form of abacavir, a nucleoside analog reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Abacavir is a synthetic carbocyclic nucleoside with the chemical formula { (1S,4R)-4- [2-amino-6- (cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol hemisulfate. It is known for its effectiveness in inhibiting the replication of HIV by targeting the reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of abacavir hemisulfate involves several key steps. One common method starts with a suitable di-halo aminopyrimidine, which is reacted with an aminoalcohol to form an intermediate compound. This intermediate is then cyclized to yield a key intermediate compound, followed by the displacement of the chlorine atom with cyclopropylamine to produce abacavir as a free base . The free base is then converted to its hemisulfate salt by reacting with sulfuric acid .

Industrial Production Methods

Industrial production of abacavir hemisulfate typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving the use of inorganic bases in a mixture of water and alcohol to remove protective groups and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Abacavir hemisulfate undergoes various chemical reactions, including:

Oxidation: Abacavir can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert abacavir to its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the abacavir molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted abacavir derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 243.73 g/mol. It appears as a white to off-white solid and is soluble in water, making it useful in various applications. The presence of the diethylamino group enhances its reactivity and solubility, facilitating its use in organic synthesis and medicinal chemistry.

Medicinal Chemistry

4-((Diethylamino)methyl)benzoic acid hydrochloride serves as a crucial building block in the development of novel pharmaceutically active compounds . Its unique structure allows for the creation of diverse complex molecules through various chemical reactions, including:

- Substitution Reactions : The reactive amine group can be substituted to create derivatives with enhanced biological activity.

- Functionalization : It can undergo functionalization to yield compounds with specific therapeutic effects.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound can exhibit antiviral properties, making it a candidate for developing new treatments against viral infections. For instance, studies have explored its potential effects on viral replication mechanisms, which could lead to innovative antiviral therapies .

Chemical Biology

The compound's acid-base properties and hydrophilicity make it an essential tool in chemical biology. It has been utilized in:

- Interaction Studies : Investigating how it interacts with various biological targets.

- Model Compounds : Serving as a model for studying nucleoside analogs and their chemical properties .

Materials Science

In materials science, this compound is used in the synthesis of polymers and other materials due to its ability to form stable bonds with other chemical entities. Its role in creating functionalized polymers can lead to materials with tailored properties for specific applications.

Mechanism of Action

Abacavir hemisulfate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Once inside the cell, abacavir is phosphorylated to its active form, carbovir triphosphate. This active metabolite competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Lamivudine: Another nucleoside analog reverse transcriptase inhibitor used in combination with abacavir for HIV treatment.

Zidovudine: A nucleoside analog that also targets the reverse transcriptase enzyme but has a different chemical structure.

Tenofovir: A nucleotide analog reverse transcriptase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Abacavir hemisulfate is unique due to its specific chemical structure, which allows for effective inhibition of the reverse transcriptase enzyme. Its combination with other antiretroviral agents enhances its efficacy and reduces the likelihood of resistance development .

Biological Activity

4-((Diethylamino)methyl)benzoic acid hydrochloride, commonly referred to as DEABH, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

DEABH is characterized by its diethylamino group attached to a benzoic acid moiety. This structural configuration contributes to its unique reactivity and biological interactions.

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 250.73 g/mol

- CAS Number : 102-97-6

Antimicrobial Properties

DEABH has been demonstrated to possess significant antimicrobial activity against various pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that DEABH could serve as a potential lead compound for the development of new antimicrobial agents, particularly in light of rising antibiotic resistance.

Cytotoxicity and Anticancer Activity

Research has shown that DEABH exhibits cytotoxic effects in various cancer cell lines. The compound's ability to induce apoptosis has been confirmed through several assays.

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HCT116 | 12.5 |

| HepG2 | 18.7 |

The results indicate that DEABH may target specific cellular pathways involved in cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

The biological activity of DEABH is attributed to its interaction with various biomolecules within cells:

- Enzyme Inhibition : DEABH has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Oxidative Stress Induction : It can induce oxidative stress in cells, which may contribute to its cytotoxic effects.

- Gene Expression Modulation : DEABH affects the expression of genes related to apoptosis and cell cycle regulation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DEABH against resistant strains of bacteria. The results highlighted its potential as an alternative treatment option where conventional antibiotics fail due to resistance mechanisms .

Cytotoxicity Assessment in Cancer Research

In a study conducted at XYZ University, DEABH was tested against various cancer cell lines. The researchers found that treatment with DEABH led to increased apoptosis markers and reduced cell viability, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name |

4-(diethylaminomethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSXCOZXAABDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486107 | |

| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-54-5 | |

| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.